1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature).
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions necessary for the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. It would include information about the reactants, products, and conditions necessary for the reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemical substances.Scientific Research Applications
Enzyme Interaction and Drug Metabolism
Studies have highlighted the intricate roles that various chemical compounds, including 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine, play in drug metabolism, particularly in the interaction with Cytochrome P450 (CYP) enzymes in human liver microsomes. These interactions are crucial for understanding drug-drug interactions and the metabolism of numerous drugs, underlining the importance of assessing the contribution of different CYP isoforms to the overall metabolism of compounds. The selectivity and potency of chemical inhibitors, like the compound , are critical in deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Neurochemical and Neurotoxicity Studies
Research has delved into the neurochemical and neurotoxicity aspects of phenylisopropylamine derivatives, related to compounds like 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine. These studies focus on understanding the acute and long-term effects of such compounds on brain chemistry, particularly their impact on neurotransmitter systems and potential neurotoxic effects. This research is foundational in deciphering the pharmacological and toxicological profiles of these compounds, providing insights into their effects on brain function and potential risks (McKenna & Peroutka, 1990).
Safety And Hazards
This would involve identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, or reactivity. It would also include information about how to handle the compound safely.
Future Directions
This would involve speculating about potential future research directions or applications for the compound based on its known properties and behaviors.
Please note that the availability of this information can vary widely depending on how well-studied the compound is. For a relatively unknown compound, much of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
[3-methyl-4-(3-methylbutylsulfanyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8,10H,6-7,9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYDXDRRZQDHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)SCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667631 | |
Record name | 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine | |
CAS RN |
804427-92-7 | |
Record name | 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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